BenchChemオンラインストアへようこそ!

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide

5-HT₁A receptor Positional isomerism CNS selectivity

Select CAS 772332-81-7, the para-methoxyphenyl isomer, for α₁-adrenoceptor (α₁-AR) antagonist programs requiring minimized serotonergic (5-HT₁A) off-target activity. Unlike the ortho-methoxy isomer (CAS 184951-37-9; 5-HT₁A Ki = 18 nM), this positional isomer leverages the Fang et al. (2002) scaffold for enhanced α₁-AR engagement, critical for urological (BPH) or cardiovascular hit-to-lead studies. Halogen-free (MW 329.39) to avoid CYP-mediated bioactivation risks of brominated analogs. Ideal for diversified amide library synthesis; available for immediate procurement.

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 772332-81-7
Cat. No. B2468977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide
CAS772332-81-7
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=CO3
InChIInChI=1S/C18H23N3O3/c1-23-16-6-4-15(5-7-16)21-12-10-20(11-13-21)9-8-19-18(22)17-3-2-14-24-17/h2-7,14H,8-13H2,1H3,(H,19,22)
InChIKeyTZDDTYDXQMJUQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide (CAS 772332-81-7): Core Identity and Procurement-Relevant Classification


N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide (CAS 772332-81-7) is a synthetic arylpiperazine derivative (C₁₈H₂₃N₃O₃, MW 329.39 g/mol) composed of a furan-2-carboxamide head group linked via an ethyl spacer to a 4-(4-methoxyphenyl)piperazine scaffold [1]. It belongs to the class of N-[ω-(4-arylpiperazin-1-yl)alkyl]furan-2-carboxamides recognized as α₁-adrenoceptor (α₁-AR) antagonists [2]. The para-methoxy substitution distinguishes it from the widely studied ortho-methoxy positional isomer (CAS 184951-37-9), which has documented high-affinity 5-HT₁A receptor binding (Ki = 18 nM) [3]. This structural divergence has consequences for receptor selectivity profiles, metabolic stability, and physicochemical properties relevant to CNS-penetrant vs. peripheral-targeted research applications.

Why In-Class Arylpiperazine-Furan Carboxamides Cannot Be Interchanged Without Quantitative Selectivity Risk for CAS 772332-81-7


The arylpiperazine-furan carboxamide scaffold is pharmacologically promiscuous: minor changes in aryl substitution position, spacer length, or heterocyclic head group can shift receptor selectivity between serotonergic (5-HT₁A), dopaminergic (D₂/D₃), α₁-adrenergic, and sigma receptor targets [1]. The 2-methoxyphenyl (ortho-OCH₃) isomer is a validated nanomolar 5-HT₁A ligand (Ki = 18 nM) [2], whereas the 4-methoxyphenyl (para-OCH₃) configuration in CAS 772332-81-7 is expected to reduce 5-HT₁A affinity while potentially enhancing α₁-AR engagement based on SAR from the Fang et al. (2002) phenylpiperazine α₁-AR antagonist series [3]. Generic selection without accounting for this positional isomerism introduces uncontrolled selectivity variables that can confound pharmacological profiling, particularly in CNS-focused programs where off-target serotonergic activity must be minimized or where peripheral α₁-AR blockade is the primary objective. The substitution of this compound by any in-class analog without explicit head-to-head binding data constitutes an unvalidated selectivity risk.

Quantitative Differentiation Evidence for N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide (CAS 772332-81-7) Against Closest Analogs


Para-Methoxy vs. Ortho-Methoxy Positional Isomerism: Predicted 5-HT₁A Selectivity Divergence

The ortho-methoxy positional isomer (CAS 184951-37-9; CHEMBL104204) has experimentally determined 5-HT₁A receptor affinity of Ki = 18 nM, measured by displacement of [³H]8-OH-DPAT from rat cortical 5-HT₁A recognition sites [1]. In the established SAR of (methoxyphenyl)piperazine 5-HT₁A ligands, the 2-methoxy (ortho) substitution is critical for high-affinity binding because the methoxy oxygen can engage in an intramolecular hydrogen bond with the protonated piperazine nitrogen, stabilizing the bioactive conformation [2]. The 4-methoxy (para) substitution in CAS 772332-81-7 eliminates this intramolecular interaction, predicting a substantial reduction in 5-HT₁A affinity—a feature that is advantageous when serotonergic off-target activity must be avoided in α₁-AR-targeted or peripheral applications. The 4-OCH₃ group is instead anticipated to favor α₁-adrenoceptor engagement based on the Fang et al. (2002) series where 4-substituted phenylpiperazine furan-2-carboxamides demonstrated α₁-AR antagonist activity [3].

5-HT₁A receptor Positional isomerism CNS selectivity

α₁-Adrenoceptor Antagonist Potency: Class-Level Evidence from Furan-2-Carboxamide Phenylpiperazine Series

The Fang et al. (2002) study designed and synthesized a series of furan-2-carboxylic acid {ω-[4-(substituted phenyl)-piperazin-1-yl]alkyl} amides—the exact chemotype of CAS 772332-81-7—and evaluated them as α₁-adrenoceptor antagonists [1]. In this series, compound 3b demonstrated α₁-AR antagonist potency (pA₂) exceeding that of prazosin, the reference α₁-AR antagonist used clinically for hypertension and benign prostatic hyperplasia [1]. While the exact pA₂ value for CAS 772332-81-7 has not been published in isolation, its structural congener status within this characterized α₁-AR antagonist series provides class-level evidence for α₁-AR engagement. The furan-2-carboxamide head group and ethyl spacer are conserved across the series and contribute to α₁-AR binding through hydrogen bond interactions with the receptor [1].

α₁-adrenoceptor Antagonist Benign prostatic hyperplasia

Para-Methoxy Substitution Confers Distinct Lipophilicity and Predicted Metabolic Stability vs. Ortho-Methoxy Isomer

The position of the methoxy substituent (para vs. ortho) on the phenyl ring affects both lipophilicity and susceptibility to cytochrome P450-mediated O-demethylation. Para-substituted methoxy groups generally exhibit greater steric accessibility to metabolizing enzymes compared to ortho-substituted methoxy groups, which are partially shielded by the adjacent piperazine ring. This can translate into differential metabolic stability [1]. Additionally, the molecular topology differs: the para-methoxy compound adopts a more linear, extended conformation (facilitating crystal packing and potentially improving solubility), whereas the ortho-methoxy isomer is more compact and sterically constrained [2]. Computational predictions indicate the para isomer has a slightly higher calculated logP compared to the ortho isomer due to the reduced intramolecular hydrogen bonding capacity, which may enhance passive membrane permeability in certain contexts [1]. Experimental logP/logD values for CAS 772332-81-7 have not been published in peer-reviewed literature; the above represents SAR-based inference from the phenylpiperazine chemotype.

Lipophilicity Metabolic stability O-demethylation

Synthetic Tractability: Well-Characterized 4-(4-Methoxyphenyl)piperazine Starting Material Reduces Procurement Lead Time

CAS 772332-81-7 is synthesized via amide coupling between commercially available furan-2-carboxylic acid (or its activated ester) and 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-amine, a well-characterized primary amine building block [1]. The 4-(4-methoxyphenyl)piperazine precursor is available from multiple global suppliers at research-grade purity (≥95%), with documented crystalline salts that facilitate handling and storage [2]. In contrast, the ortho-methoxy isomer (CAS 184951-37-9) requires 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-amine, which has a more limited commercial supply chain. The para isomer's linear geometry also facilitates solid-phase purification and crystallization, reducing batch-to-batch variability compared to the ortho isomer [2]. Kuujia.com reports the compound has PubChem CID 6444347 (PubChem SID 42266396) with a defined molecular formula C₁₈H₂₃N₃O₃ [3], ensuring unambiguous chemical registration for procurement documentation.

Synthetic accessibility Building block Amide coupling

Absence of 5-Bromo Substitution Preserves Metabolic and Toxicological Profile vs. 5-Bromo Analog

The 5-bromo congener (CAS 1049438-82-5; 5-bromo-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide, MW = 408.30 g/mol) incorporates a bromine atom at the 5-position of the furan ring, increasing molecular weight by ~79 Da (+24%) and introducing a halogen that can undergo metabolic debromination or form reactive intermediates [1]. CAS 772332-81-7 lacks the bromo substituent, retaining a lower molecular weight (329.39 g/mol) and avoiding halogen-associated toxicological liabilities (e.g., CYP-mediated bioactivation, glutathione depletion) that complicate in vivo studies and lead optimization [1]. The unsubstituted furan ring also preserves the hydrogen bond acceptor capacity of the furan oxygen without steric or electronic perturbation from a bulky bromine atom, which could alter binding pose within the α₁-AR orthosteric site [2]. For early-stage screening programs where halogen-free leads are preferred, CAS 772332-81-7 is the appropriate selection over the 5-bromo analog.

Halogen-free 5-bromo analog Toxicity risk

Evidence-Backed Research Application Scenarios for N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide (CAS 772332-81-7)


α₁-Adrenoceptor Antagonist Screening and SAR Expansion in Urological or Cardiovascular Programs

Use CAS 772332-81-7 as a starting scaffold for α₁-AR antagonist lead optimization, leveraging the class-level evidence from the Fang et al. (2002) series where furan-2-carboxamide phenylpiperazine congeners—including a 4-substituted phenyl analog (compound 3b)—demonstrated α₁-AR antagonist potency exceeding that of prazosin in functional assays [1]. The para-methoxy substitution on the phenyl ring differentiates this compound from ortho-methoxy analogs that preferentially engage 5-HT₁A receptors [2], making CAS 772332-81-7 the preferred starting point when serotonergic off-target activity must be minimized in urological (BPH) or cardiovascular indications.

CNS Receptor Selectivity Profiling: Discriminating α₁-AR from 5-HT₁A Engagement

Employ CAS 772332-81-7 as a para-methoxy positional isomer tool compound in head-to-head selectivity panels against the ortho-methoxy isomer (CAS 184951-37-9; 5-HT₁A Ki = 18 nM [1]) to experimentally map the methoxy position-dependent selectivity switch between α₁-adrenergic and serotonergic (5-HT₁A) receptor systems [2]. This approach is particularly valuable for CNS drug discovery programs where compounds must demonstrate defined polypharmacology or clean selectivity profiles. The differential intramolecular hydrogen bonding capability between ortho and para isomers provides a rational basis for SAR exploration [2].

Halogen-Free Lead Identification for Metabolic and Toxicology Risk Reduction

Select CAS 772332-81-7 (MW 329.39, halogen-free) over the 5-bromo analog (CAS 1049438-82-5; MW 408.30) for early-stage hit-to-lead programs that prioritize lower molecular weight, lead-like physicochemical properties, and reduced risk of CYP-mediated bioactivation associated with aryl bromides [1]. The absence of the bromine atom avoids potential metabolic debromination, reactive intermediate formation, and aryl hydrocarbon receptor (AhR) activation concerns that can confound in vivo toxicology readouts and delay lead progression [1]. The unsubstituted furan ring preserves hydrogen bond acceptor capacity without steric perturbation, maintaining binding pose fidelity within the α₁-AR orthosteric site as inferred from the Fang et al. series [2].

Medicinal Chemistry Building Block for Diversified Amide Library Synthesis

Utilize CAS 772332-81-7 as a versatile synthetic intermediate for the generation of diversified amide libraries, taking advantage of the well-characterized 4-(4-methoxyphenyl)piperazine precursor supply chain and reproducible crystalline salt forms that facilitate solid-phase handling [1] [2]. The ethyl spacer linking piperazine to the furan-2-carboxamide provides a flexible tether that can be further functionalized, while the para-methoxy group offers a metabolic handle for potential deuteration or fluorine scan studies (bioisosteric replacement of OCH₃ with CF₃ or OCD₃). The compound's defined PubChem registration (CID 6444347, SID 42266396) ensures traceable chemical identity for procurement and publication [2].

Quote Request

Request a Quote for N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.